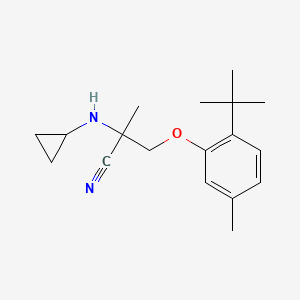
3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile
Vue d'ensemble
Description
3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile (also known as CP-CMP) is a small molecule that has been widely studied due to its potential applications in various scientific research areas. CP-CMP is an organonitrile compound that has been studied for its ability to act as a ligand for a variety of biological receptors. It has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions, for drug discovery and development, and for studying the mechanisms of drug action.
Applications De Recherche Scientifique
Mechanism of Action and Catalytic Applications
Mechanism of Oxygenation in Phenol Derivatives Studies on cyclopropyl derivatives of phenol, such as 2,6-di-tert-butylphenol, have been conducted to investigate the mechanism of base-catalyzed autooxidation. These studies reveal that the phenolate ion's one-electron reduction of molecular oxygen produces key intermediates, offering insights into the oxidation processes relevant to similar compounds (Lee et al., 2005).
Catalytic Alkylation and Cross-Coupling The catalytic activity of iron(III) amine-bis(phenolate) complexes in the alkylation of aryl Grignard reagents showcases the potential for similar structures to act as catalysts in organic synthesis. These complexes facilitate C-C cross-coupling reactions, indicating that similar nitrile and cyclopropylamino compounds might be applicable in catalysis (Qian et al., 2011).
Antioxidant Properties and Stability
Antioxidant Activity and Molecular Stability Investigations into the antioxidant properties of compounds like 2,6-di-tert-butylphenol provide a foundation for understanding how similar structures could serve as antioxidants. These studies often focus on the mechanisms by which these compounds inhibit oxidation processes, which is crucial for applications in materials science and biochemistry (Lucarini et al., 2001).
Analytical and Detection Methods
Determination in Packaging Materials Research on the determination of antioxidants in food and drug packaging materials using gas chromatography highlights the importance of analytical methods in identifying and quantifying similar compounds. This research is vital for ensuring the safety and stability of packaging materials (Zhang Hui, 2013).
Propriétés
IUPAC Name |
3-(2-tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-13-6-9-15(17(2,3)4)16(10-13)21-12-18(5,11-19)20-14-7-8-14/h6,9-10,14,20H,7-8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZBJSUKSHPOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(C)(C#N)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Tert-butyl-5-methylphenoxy)-2-(cyclopropylamino)-2-methylpropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



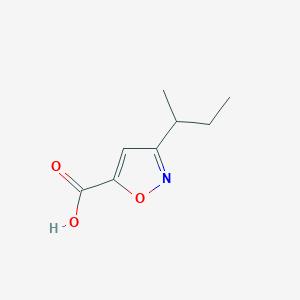

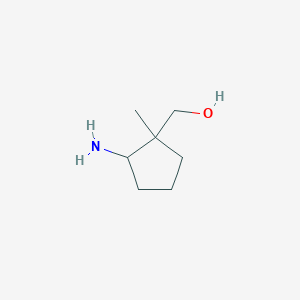
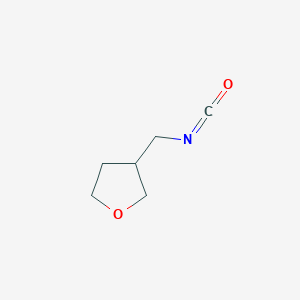
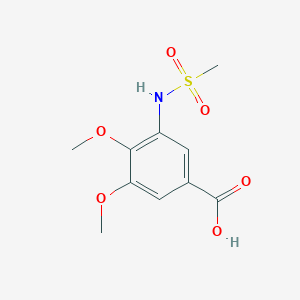
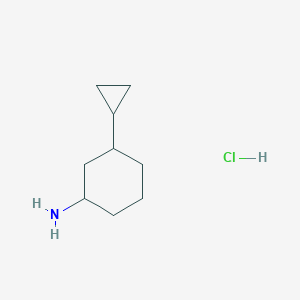
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)
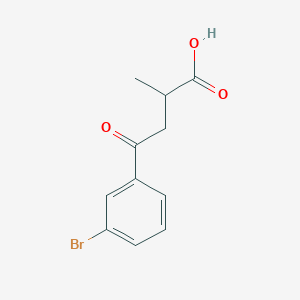
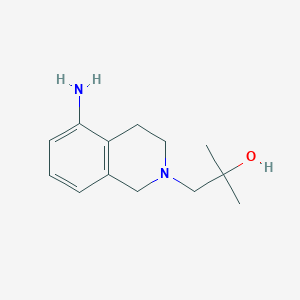
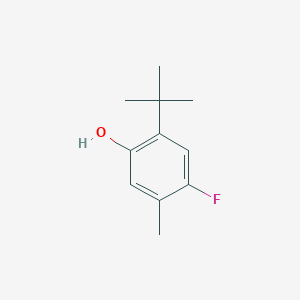
![[4-Iodo-3-(trifluoromethyl)phenyl]methanol](/img/structure/B1525899.png)

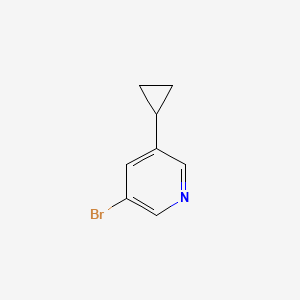
![1-[(3-Bromobenzene)sulfonyl]-4-methylhomopiperazine](/img/structure/B1525904.png)